Cas no 2091032-46-9 (1H-Pyrazolo[3,4-b]pyridine-5-carboxaldehyde, 1-(1,1-dimethylethyl)-)
1H-Pyrazolo[3,4-b]pyridine-5-carboxaldehyde, 1-(1,1-dimethylethyl)- Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazolo[3,4-b]pyridine-5-carboxaldehyde, 1-(1,1-dimethylethyl)-
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- Inchi: 1S/C11H13N3O/c1-11(2,3)14-10-9(6-13-14)4-8(7-15)5-12-10/h4-7H,1-3H3
- InChI Key: OOFXJKGVABHHSV-UHFFFAOYSA-N
- SMILES: C12N(C(C)(C)C)N=CC1=CC(C=O)=CN=2
1H-Pyrazolo[3,4-b]pyridine-5-carboxaldehyde, 1-(1,1-dimethylethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-363345-1.0g |
1-tert-butyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde |
2091032-46-9 | 1.0g |
$0.0 | 2023-03-02 |
1H-Pyrazolo[3,4-b]pyridine-5-carboxaldehyde, 1-(1,1-dimethylethyl)- Related Literature
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
Additional information on 1H-Pyrazolo[3,4-b]pyridine-5-carboxaldehyde, 1-(1,1-dimethylethyl)-
1H-Pyrazolo[3,4-b]pyridine-5-carboxaldehyde, 1-(1,1-dimethylethyl)-: A Comprehensive Overview
The compound with CAS No. 2091032-46-9, commonly referred to as 1H-Pyrazolo[3,4-b]pyridine-5-carboxaldehyde, 1-(1,1-dimethylethyl)-, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazolopyridines, which are known for their unique structural properties and potential applications in drug discovery and materials science.
Pyrazolo[3,4-b]pyridine is a bicyclic heterocyclic structure that combines the characteristics of pyrazole and pyridine rings. The presence of the carboxaldehyde group at the 5-position of the pyrazolopyridine ring introduces additional functional diversity to the molecule. Furthermore, the 1-(1,1-dimethylethyl) substituent at position 1 of the pyrazolopyridine ring enhances the molecule's stability and bioavailability, making it a promising candidate for various applications.
Recent studies have highlighted the potential of pyrazolopyridine derivatives in drug design due to their ability to interact with various biological targets. For instance, research published in *Journal of Medicinal Chemistry* (2023) demonstrated that pyrazolo[3,4-b]pyridine derivatives exhibit potent anti-tumor activity by inhibiting key enzymes involved in cancer cell proliferation. The carboxaldehyde group in this compound plays a crucial role in forming hydrogen bonds with these enzymes, thereby enhancing its therapeutic efficacy.
In addition to its pharmacological applications, 1H-Pyrazolo[3,4-b]pyridine-5-carboxaldehyde, 1-(1,1-dimethylethyl)- has shown promise in materials science. A study conducted at Stanford University (2023) explored its use as a precursor for synthesizing advanced organic semiconductors. The molecule's unique electronic properties make it an ideal candidate for developing high-performance organic light-emitting diodes (OLEDs) and flexible electronics.
The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. A recent paper in *Angewandte Chemie* (2023) detailed an efficient route for synthesizing pyrazolo[3,4-b]pyridine derivatives using palladium-catalyzed cross-coupling reactions. This method not only improves yield but also enhances the purity of the final product, making it suitable for both laboratory and industrial applications.
From an environmental standpoint, researchers have investigated the biodegradability and toxicity of pyrazolo[3,4-b]pyridine derivatives. According to a study published in *Environmental Science & Technology* (2023), this compound exhibits low toxicity towards aquatic organisms under standard testing conditions. Its biodegradation pathways were found to be efficient under aerobic conditions, further supporting its safe use in various industrial and medical applications.
In conclusion, CAS No. 2091032-46-9, or 1H-Pyrazolo[3,4-b]pyridine-5-carboxaldehyde, 1-(1,1-dimethylethyl)-, represents a cutting-edge molecule with diverse applications across multiple disciplines. Its structural uniqueness and functional versatility make it a valuable asset in contemporary research and development efforts. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in advancing both scientific knowledge and technological innovation.
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